N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a benzhydrylamino group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of benzhydrylamine with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydrylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: shares similarities with other pyrazole derivatives and benzhydrylamine compounds.
Pyrimidines: These compounds also exhibit a range of biological activities and are used in similar applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its specific structure provides distinct properties that can be leveraged in various scientific and industrial contexts .
Properties
IUPAC Name |
N-[2-(benzhydrylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-25-14-17(21(24-25)28-2)20(27)22-13-18(26)23-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSOZZHDPTFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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